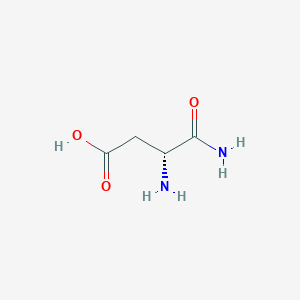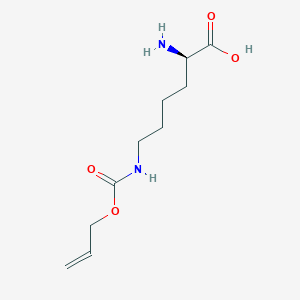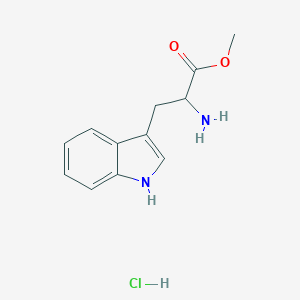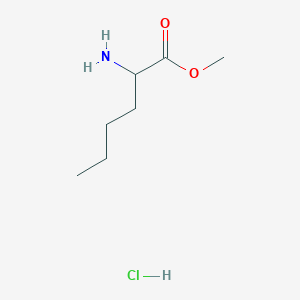
(R)-3,4-二氨基-4-氧代丁酸
描述
(R)-3,4-Diamino-4-oxobutanoic acid, also known as (R)-3,4-DADOB, is an important organic acid that is used in a variety of scientific and industrial applications. It is a chiral compound, meaning that it is composed of two enantiomers that are mirror images of each other, and exhibits a range of unique properties. This versatile compound is used in a variety of ways, including as a reagent in organic synthesis, as a catalyst for biochemical processes, and as a drug in pharmaceuticals.
科学研究应用
生物学意义和合成方法
(R)-3,4-二氨基-4-氧代丁酸是一种非蛋白氨基酸,由于存在于各种天然产物和复杂分子中而备受关注。该化合物具有显着的生物学特性,并被用作合成新分子的构建模块。它还在修饰已知肽实体的生物学行为中发挥作用。它的应用扩展到燃料电池的环境安全制氢、选择性 CO2 运输以及作为多酚氧化酶的抑制剂和美拉德褐变的增强剂的食品化学 (Viso et al., 2011).
不对称合成
该化合物已被用于所有四个 N,N'-保护的 2,3-二氨基丁酸立体异构体的不对称合成中,2,3-二氨基丁酸存在于肽类抗生素、毒素和生物活性分子中。该合成在特定异构体的靶向生产中起着至关重要的作用 (Robinson et al., 2001).
在自然系统中的存在
(R)-3,4-二氨基-4-氧代丁酸已在 Lotus tenuis 的根瘤中被鉴定出来,以两种非对映异构形式共存。这一发现有助于理解该化合物在自然生物系统中的作用 (Shaw et al., 1982).
在传感器开发中的应用
该化合物还被用于溶剂比色纸基聚二乙炔传感器开发中。这些传感器对各种有机溶剂表现出比色响应,展示了在溶剂检测和识别中的潜力 (Pumtang et al., 2011).
微生物还原过程
它已在乙基 4-氯-3-氧代丁酸的微生物还原中得到研究,导致产生乙基 (R)-4-氯-3-羟基丁酸。这一过程突出了该化合物在微生物生物转化和有机合成中的作用 (Kataoka et al., 1999; Shimizu et al., 1990).
属性
IUPAC Name |
(3R)-3,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,4-Diamino-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















